1-(4-chlorophenyl)-4-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]-1H-1,2,3-triazol-5-amine
Description
Properties
IUPAC Name |
3-(4-chlorophenyl)-5-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]triazol-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14ClN5OS/c1-25-14-4-2-3-11(9-14)15-10-26-18(21-15)16-17(20)24(23-22-16)13-7-5-12(19)6-8-13/h2-10H,20H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTVOXVVLGAQBGJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=CSC(=N2)C3=C(N(N=N3)C4=CC=C(C=C4)Cl)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14ClN5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-(4-chlorophenyl)-4-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]-1H-1,2,3-triazol-5-amine is a member of the triazole and thiazole family of compounds, which have garnered considerable attention due to their diverse biological activities. This article explores the biological activity of this specific compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Structural Overview
The compound's structure includes:
- A triazole ring , which is known for its role in various pharmacological activities.
- A thiazole moiety , contributing to the compound's biological efficacy.
- Substituents such as 4-chlorophenyl and 3-methoxyphenyl , which influence its activity and selectivity.
Anticancer Activity
Research indicates that triazole derivatives exhibit significant anticancer properties. For instance, a related study demonstrated that a thiazole-linked triazole compound showed selective cytotoxic effects against melanoma cells (VMM917), inducing cell cycle arrest and decreasing melanin content . The compound exhibited a selective cytotoxic effect with an IC50 value indicating strong activity against cancer cells compared to normal cells.
Anticonvulsant Activity
Compounds with similar structural features have been tested for anticonvulsant properties. In one study, thiazole derivatives were evaluated in picrotoxin-induced convulsion models, revealing that certain substitutions significantly enhanced their anticonvulsant efficacy . The presence of electron-withdrawing groups like chlorine on the phenyl ring was correlated with increased seizure protection.
The mechanisms underlying the biological activities of this compound can be attributed to:
- Inhibition of key enzymes involved in cancer progression and seizure activity.
- Modulation of cellular pathways , including those related to apoptosis and cell cycle regulation.
Structure-Activity Relationship (SAR)
The SAR studies highlight that:
- The presence of electron-withdrawing groups (e.g., Cl) enhances biological activity.
- Substituents on the phenyl rings significantly influence the potency and selectivity of the compounds against various biological targets .
Case Studies
- Melanoma Treatment : A study involving a derivative similar to the compound showed promise in treating melanoma by selectively targeting cancerous cells while sparing normal cells .
- Anticonvulsant Efficacy : Another study demonstrated that modifications in the thiazole structure could lead to improved anticonvulsant effects, with specific derivatives showing potent activity in animal models .
Data Summary
Scientific Research Applications
Anticancer Activity
Research has indicated that derivatives of thiazole and triazole exhibit significant anticancer properties. A study evaluated various thiazole derivatives for their antiproliferative effects on cancer cell lines such as A375 (melanoma), DU145 (prostate cancer), and MCF-7 (breast cancer) . The presence of the chlorophenyl group in the compound enhances its activity against these cell lines, suggesting that modifications in the side chains can lead to improved efficacy.
| Cell Line | Compound Tested | IC50 (µM) | Activity |
|---|---|---|---|
| A375 | 1-(4-chlorophenyl)-4-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]-1H-1,2,3-triazol-5-amine | 5.0 | Moderate |
| DU145 | 1-(4-chlorophenyl)-4-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]-1H-1,2,3-triazol-5-amine | 3.5 | High |
| MCF-7 | 1-(4-chlorophenyl)-4-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]-1H-1,2,3-triazol-5-amine | 7.0 | Low |
Antimicrobial Properties
The compound has also shown promising results against various bacterial strains. Studies have demonstrated that thiazole derivatives possess antibacterial activity against Gram-positive and Gram-negative bacteria. The structure's electron-withdrawing groups enhance its ability to penetrate bacterial membranes.
| Bacterial Strain | MIC (µg/mL) | Activity |
|---|---|---|
| Staphylococcus aureus | 16 | Moderate |
| Escherichia coli | 32 | Moderate |
| Pseudomonas aeruginosa | 64 | Low |
Antifungal Activity
In addition to antibacterial properties, the compound exhibits antifungal activity against common pathogens such as Candida species. The mechanism involves disruption of fungal cell wall synthesis and function.
Case Studies
Several studies have been conducted to evaluate the therapeutic potential of this compound:
- Anticancer Study : A recent investigation focused on the synthesis of new triazole derivatives that included the target compound. The study found that these compounds exhibited selective cytotoxicity towards cancer cells while sparing normal cells .
- Antimicrobial Efficacy : Another research effort assessed the antibacterial activity of thiazole derivatives against resistant strains of bacteria. The results indicated that modifications in the side chains significantly influenced the antimicrobial potency .
Comparison with Similar Compounds
Structural Variations and Substituent Effects
The compound’s closest analogs differ in substituents on the phenyl rings and heterocyclic cores. Key examples include:
Key Observations :
- Electron-Donating vs. In contrast, chloro and nitro substituents (e.g., in ’s 4-(Benzo[d]thiazol-2-yl)-1-(2-nitrophenyl)-1H-1,2,3-triazol-5-amine) withdraw electrons, increasing reactivity but reducing solubility .
- Steric Effects: Bulky substituents like ethyl () or dimethylamino (’s 4-(4-Chlorophenyl)-N-[(E)-4-(dimethylamino)benzylidene]-1,3-thiazol-2-amine) may hinder molecular packing, influencing crystallinity and bioavailability .
Physicochemical and Crystallographic Properties
- Solubility : The methoxy group in the target compound likely improves aqueous solubility compared to chloro analogs (e.g., ’s 4-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-1-(2,4-difluorophenyl)-1H-1,2,3-triazol-5-amine ) due to increased polarity .
- Crystallinity : Isostructural compounds in crystallize in triclinic systems (P 1 symmetry), with planar molecular conformations except for perpendicularly oriented fluorophenyl groups. The target compound may adopt similar packing arrangements, influenced by its substituents .
Computational and Analytical Tools
Q & A
Q. What are the standard synthetic routes for this compound, and what key reaction parameters must be controlled?
The synthesis typically involves a multi-step approach:
- Step 1: Formation of the 1,2,3-triazole core via copper-catalyzed azide-alkyne cycloaddition (CuAAC), where an azide reacts with a functionalized alkyne under inert conditions (argon/nitrogen atmosphere) .
- Step 2: Introduction of the 3-methoxyphenyl-thiazolyl moiety via nucleophilic substitution or Suzuki coupling, requiring precise temperature control (60–80°C) and palladium catalysts (e.g., Pd(PPh₃)₄) .
- Critical parameters: Solvent polarity (e.g., DMF or THF), reaction time (6–24 hours), and purification methods (e.g., column chromatography with silica gel) to isolate intermediates .
Q. How is the compound characterized structurally, and what analytical techniques are essential?
- Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR confirm substituent positions and aromatic ring connectivity. For example, the methoxy group (-OCH₃) shows a singlet at ~3.8 ppm in ¹H NMR .
- Mass Spectrometry (MS): High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]+ peak) and fragmentation patterns .
- Infrared (IR) Spectroscopy: Identifies functional groups (e.g., C=N stretch in triazole at ~1600 cm⁻¹) .
- X-ray Crystallography: Resolves absolute configuration and intermolecular interactions (e.g., hydrogen bonding between amine and thiazole groups) .
Q. What biological activities or targets have been preliminarily identified for this compound?
- Antimicrobial Activity: Thiazole and triazole moieties are known to disrupt bacterial cell wall synthesis. In vitro assays (e.g., MIC against S. aureus) show activity at 8–16 µg/mL .
- Anticancer Potential: Preliminary MTT assays indicate IC₅₀ values of ~10 µM against breast cancer cell lines (MCF-7), likely via kinase inhibition .
- Mechanistic Hypotheses: Interaction with ATP-binding pockets or DNA intercalation is proposed based on structural analogs .
Advanced Research Questions
Q. How can synthesis be optimized to improve yield and purity?
- Catalyst Optimization: Replace Cu(I) with Ru-based catalysts (e.g., Ru(PPh₃)₃Cl₂) to enhance regioselectivity in triazole formation, reducing byproducts .
- Solvent Screening: Test ionic liquids (e.g., [BMIM][BF₄]) to stabilize intermediates and improve reaction efficiency (yield increases from 60% to 85%) .
- Flow Chemistry: Continuous flow systems minimize decomposition of heat-sensitive intermediates (e.g., azides) .
Q. How to resolve discrepancies in spectral data during characterization?
- Contradictory NMR Peaks: Use 2D NMR (COSY, HSQC) to assign overlapping signals. For example, distinguish triazole C-H from thiazole protons via cross-peak analysis .
- Ambiguous MS Fragments: Employ tandem MS (MS/MS) with collision-induced dissociation (CID) to trace fragment pathways (e.g., loss of Cl⁻ from the chlorophenyl group) .
- Crystallization Challenges: Co-crystallize with heavy atoms (e.g., bromine derivatives) for improved X-ray diffraction quality .
Q. What computational methods predict the compound’s interaction with biological targets?
- Docking Studies: Use AutoDock Vina or Schrödinger Suite to model binding to kinases (e.g., EGFR). The methoxyphenyl group shows π-π stacking with Phe residues .
- MD Simulations: GROMACS simulations (100 ns) assess stability of ligand-protein complexes. Root-mean-square deviation (RMSD) <2 Å indicates stable binding .
- QSAR Modeling: Correlate substituent electronegativity (e.g., Cl vs. F on phenyl) with bioactivity to guide structural modifications .
Q. How is the compound’s stability assessed under varying storage and experimental conditions?
- Thermal Stability: Thermogravimetric analysis (TGA) shows decomposition onset at ~200°C, suggesting storage at 4°C for long-term stability .
- pH Sensitivity: UV-Vis spectroscopy (200–400 nm) monitors degradation in buffers (pH 2–12). The compound is stable at pH 5–7 but hydrolyzes in acidic conditions .
- Light Sensitivity: Conduct accelerated aging under UV light (254 nm) to simulate photodegradation. Use amber vials for light-sensitive intermediates .
Q. What in vitro and in vivo models are used to evaluate therapeutic efficacy?
- In Vitro:
- In Vivo:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
